molecular formula C13H20N2O2 B5289402 N-(1-ethylpropyl)-N'-(4-methoxyphenyl)urea

N-(1-ethylpropyl)-N'-(4-methoxyphenyl)urea

Cat. No.: B5289402
M. Wt: 236.31 g/mol
InChI Key: QKNQPVAMCRGOKK-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea: is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features an ethylpropyl group and a methoxyphenyl group attached to the nitrogen atoms, making it a unique derivative of urea.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-pentan-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-10(5-2)14-13(16)15-11-6-8-12(17-3)9-7-11/h6-10H,4-5H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNQPVAMCRGOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea typically involves the reaction of 1-ethylpropylamine with 4-methoxyphenyl isocyanate . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea: can be compared with other urea derivatives such as:

  • N-(1-ethylpropyl)-N’-(4-hydroxyphenyl)urea
  • N-(1-ethylpropyl)-N’-(4-aminophenyl)urea
  • N-(1-ethylpropyl)-N’-(4-chlorophenyl)urea

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the methoxy group in N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea makes it unique and may impart specific reactivity and biological activity.

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